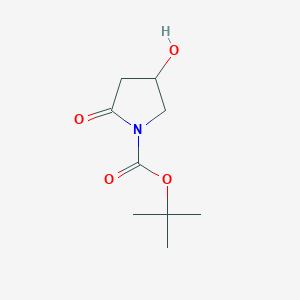

tert-Butyl 4-hydroxy-2-oxopyrrolidine-1-carboxylate

Vue d'ensemble

Description

tert-Butyl 4-hydroxy-2-oxopyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C₉H₁₅NO₄ and a molecular weight of 201.22 g/mol . It is a white to yellow solid that is commonly used in organic synthesis and pharmaceutical research .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-hydroxy-2-oxopyrrolidine-1-carboxylate typically involves the reaction of this compound with appropriate reagents under controlled conditions . The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities . These methods often utilize advanced equipment and techniques to ensure consistent quality and efficiency .

Analyse Des Réactions Chimiques

Types of Reactions: tert-Butyl 4-hydroxy-2-oxopyrrolidine-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and properties for specific applications .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used . These products can include various derivatives and intermediates that are useful in further chemical synthesis and research .

Applications De Recherche Scientifique

Chemical Properties and Structure

Molecular Formula: CHNO

Molecular Weight: 227.29 g/mol

Physical Form: Solid (white to yellow powder)

The compound features a pyrrolidine ring with a hydroxyl group and a carboxylate moiety, which contributes to its unique reactivity and biological activity. Its structure allows for various chemical modifications, making it a versatile building block in organic synthesis.

Medicinal Chemistry

tert-Butyl 4-hydroxy-2-oxopyrrolidine-1-carboxylate has been investigated for its potential therapeutic effects. Its structure resembles known pharmacophores, suggesting possible interactions with biological targets. Research indicates that it may exhibit:

- Antiviral Activity: Studies have shown that derivatives of pyrrolidine compounds can act as inhibitors of viral enzymes, such as neuraminidase, which is crucial for the replication of viruses like influenza .

- Enzyme Inhibition: The compound has been noted for its selective inhibition of cytochrome P450 enzymes, specifically CYP1A2, which plays a role in drug metabolism.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of various organic molecules. Its utility in synthetic pathways includes:

- Synthesis of Amino Acids: It can be utilized to create α-amino acids through specific reactions that modify the pyrrolidine structure.

- Chiral Synthesis: The compound's chiral nature makes it valuable for synthesizing other chiral compounds, enhancing the efficiency and selectivity of chemical reactions.

Biological Studies

Research has highlighted the compound's role in biological mechanisms:

- Pathway Investigation: It is used as a tool compound to explore biological pathways involving pyrrolidine derivatives, contributing to the understanding of complex biological systems.

- Pharmacokinetics: The compound exhibits favorable pharmacokinetic properties, including high gastrointestinal absorption and blood-brain barrier permeability, making it a candidate for central nervous system-targeted therapies.

Table 1: Comparison of Biological Activities

| Compound Type | Activity | Reference |

|---|---|---|

| Pyrrolidine Derivatives | Antiviral (neuraminidase inhibitor) | |

| Enzyme Inhibitors | CYP1A2 Inhibition | |

| Chiral Compounds | Synthesis of α-amino acids |

Table 2: Synthetic Routes

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Cyclization | N-boc-diallylamine with di-tert-butyl dicarbonate | High |

| Oxidation | Using potassium permanganate | Variable |

| Reduction | Lithium aluminum hydride | High |

Case Study 1: Antiviral Properties

In a study examining the antiviral properties of various pyrrolidine derivatives, this compound was found to inhibit influenza virus replication effectively. The mechanism involved blocking neuraminidase activity, leading to reduced viral spread in cell cultures.

Case Study 2: Enzyme Selectivity

Research focused on the selectivity of this compound demonstrated its ability to inhibit CYP1A2 without affecting other cytochrome P450 isoforms. This selectivity is crucial for minimizing potential drug-drug interactions in therapeutic applications.

Mécanisme D'action

tert-Butyl 4-hydroxy-2-oxopyrrolidine-1-carboxylate can be compared with other similar compounds, such as this compound derivatives and analogs . These compounds may share similar chemical structures and properties but can differ in their specific applications and effects . The uniqueness of this compound lies in its specific chemical structure and the versatility it offers in various research and industrial applications .

Comparaison Avec Des Composés Similaires

- tert-Butyl 4-hydroxy-2-oxopyrrolidine-1-carboxylate derivatives

- Analogous pyrrolidine compounds

- Related oxopyrrolidine carboxylates

Activité Biologique

tert-Butyl 4-hydroxy-2-oxopyrrolidine-1-carboxylate is a pyrrolidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- Molecular Formula : C₉H₁₃N₁O₃

- Molecular Weight : 183.204 g/mol

- CAS Number : 141293-14-3

The presence of a chiral center in this compound contributes to its unique biological properties, enabling enantioselective interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to bind specific molecular targets such as enzymes or receptors. This binding can modulate their activity, influencing various biochemical pathways. The compound's chirality plays a crucial role in determining its interaction with these biological molecules, potentially leading to different pharmacological effects compared to its enantiomers or racemic mixtures.

Biological Activity

Research indicates that this compound exhibits several biological activities:

-

Antiviral Activity :

- In studies focusing on inhibitors of influenza virus neuraminidase, compounds structurally similar to tert-butyl 4-hydroxy-2-oxopyrrolidine showed promising antiviral properties. The effectiveness was quantified using the MTT assay, which measures cell viability post-treatment .

- The 50% effective concentration (EC50) was calculated for various derivatives, establishing a baseline for their antiviral efficacy.

-

Potential as a Pharmaceutical Lead Compound :

- The compound may serve as a lead in developing new pharmaceuticals due to its structural similarity to known bioactive molecules. Its derivatives have been studied for their potential applications in treating various diseases.

-

Chiral Selectivity :

- The chiral nature of the compound allows for selective binding to biological targets, which is crucial in developing drugs with fewer side effects and improved efficacy.

Table 1: Summary of Biological Activities

Case Study: Antiviral Efficacy

In a study investigating novel inhibitors of influenza virus neuraminidase, this compound was tested alongside other compounds. The MTT assay indicated a significant reduction in cytopathogenic effects at varying concentrations, with an EC50 value established through regression analysis. This finding suggests the compound's potential as an antiviral agent .

Propriétés

IUPAC Name |

tert-butyl 4-hydroxy-2-oxopyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO4/c1-9(2,3)14-8(13)10-5-6(11)4-7(10)12/h6,11H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUVYWSACSIYEDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

409341-03-3 | |

| Record name | tert-butyl 4-hydroxy-2-oxopyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.